Home > Products > Screening Compounds P125528 > [1,2,4]Triazolo[4,3-a]quinolin-1-amine
[1,2,4]Triazolo[4,3-a]quinolin-1-amine - 41569-09-9

[1,2,4]Triazolo[4,3-a]quinolin-1-amine

Catalog Number: EVT-2883073
CAS Number: 41569-09-9
Molecular Formula: C10H8N4
Molecular Weight: 184.202
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions

Future research directions for [, , ]Triazolo[4,3-a]quinolin-1-amine include:

  • Structure-Activity Relationship (SAR) Studies: Further exploration of the relationship between substituents on the [, , ]triazole[4,3‐a]quinoline scaffold and biological activity will guide the development of more potent and selective compounds.

This section presents a curated list of compounds structurally related to [, , ]Triazolo[4,3-a]quinolin-1-amine, as identified from the provided scientific literature. Each compound's description emphasizes its relevance to the research and its structural connection to the main compound.

7-(Benzyloxy)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinolin-1-amine

Compound Description: This compound is a 7-alkoxy-substituted derivative of [, , ]Triazolo[4,3-a]quinolin-1-amine. It demonstrated significant anti-inflammatory activity in a study using a mouse model of xylene-induced ear edema. At 2 hours pre-administration, it exhibited 52% inhibition of ear edema, comparable to the reference drug ibuprofen (55% inhibition). []

Relevance: This compound shares the core triazoloquinoline structure with [, , ]Triazolo[4,3-a]quinolin-1-amine, with an additional benzyloxy group at the 7th position. This modification highlights the structure-activity relationship for anti-inflammatory activity within this class of compounds. []

7-(p-Chlorobenzyloxy)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinolin-1-amine

Compound Description: Similar to the previous compound, this molecule is also a 7-alkoxy derivative of [, , ]Triazolo[4,3-a]quinolin-1-amine, featuring a p-chlorobenzyloxy substituent at the 7th position. It exhibited the highest anti-inflammatory activity among the tested compounds in a study using xylene-induced ear edema in mice, with 58% inhibition at 2 hours pre-administration, even surpassing the potency of ibuprofen. []

Relevance: This compound shares the core triazoloquinoline structure with [, , ]Triazolo[4,3-a]quinolin-1-amine. The presence of a p-chlorobenzyloxy group at the 7th position, instead of a simple benzyloxy group, further emphasizes the impact of substituents at this position on anti-inflammatory activity. []

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine

Compound Description: This compound serves as a scaffold for a series of urea derivatives designed and synthesized for potential anticancer activity. []

Relevance: This compound shares the core triazoloquinoline structure with [, , ]Triazolo[4,3-a]quinolin-1-amine. The primary difference lies in the methyl substitution at the 1st position and the amine group at the 7th position, as opposed to the 1-amino group in the main compound. This structural similarity allows for exploring the impact of different substituents and their positions on biological activity, in this case, anticancer activity. []

N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives

Compound Description: This series of compounds represents urea derivatives synthesized from 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine. Several compounds within this series showed significant to moderate cytotoxicity against human neuroblastoma (SK N SH) and human colon carcinoma (COLO 205) cell lines in in vitro assays. []

Relevance: These urea derivatives are directly synthesized from 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine, which shares the core triazoloquinoline structure with [, , ]Triazolo[4,3-a]quinolin-1-amine. The diverse range of substituents on the urea moiety allows for exploring the structure-activity relationship for anticancer activity within this series. []

7-Methoxy-1-methyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]quinolin-4-amine Form B

Compound Description: This compound, specifically its hydrated form (Form B), exhibits a significant dependence of moisture sorption behavior on particle size and morphology. This property was studied using various techniques, including XRPD, GVS, DSC, TGA, HSM, SCXRD, and SSNMR. []

Relevance: This compound shares the core triazoloquinoline structure with [, , ]Triazolo[4,3-a]quinolin-1-amine, differing in the specific substitutions. It highlights the importance of understanding the solid-state properties of structurally related compounds, which can significantly influence their pharmaceutical development. []

7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine (Triazolaminoquinoline)

Compound Description: Identified as a degradation product of alprazolam during stability studies, this compound presented analytical challenges due to similar chromatographic properties with the degradation product. Capillary electrophoresis (CE) was employed as an orthogonal technique to HPLC for unambiguous identification. []

Relevance: This compound highlights the structural similarity to [, , ]Triazolo[4,3-a]quinolin-1-amine, emphasizing the importance of analytical techniques in differentiating closely related compounds, particularly in the context of drug degradation and impurity profiling. []

(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine

Compound Description: This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) (IC50 = 18 nM) with potential therapeutic applications for type 2 diabetes. It exhibits high selectivity for DPP-IV over other proline-selective peptidases and demonstrates good oral bioavailability and in vivo efficacy in preclinical models. []

Relevance: While this compound features a triazolopyrazine core instead of the triazoloquinoline structure of [, , ]Triazolo[4,3-a]quinolin-1-amine, both belong to the broader class of fused heterocyclic compounds containing the triazole moiety. This comparison underscores the versatility of triazole-containing compounds in medicinal chemistry and their potential for targeting various therapeutic targets. []

Overview

[1,2,4]Triazolo[4,3-a]quinolin-1-amine is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The structure features a quinoline moiety fused with a triazole ring, which contributes to its unique chemical properties and biological activities.

Source and Classification

The compound can be classified under the broader category of triazoles and quinolines, which are known for their diverse applications in pharmaceuticals. Triazoloquinolines are characterized by their fused ring systems that often exhibit significant biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific compound [1,2,4]triazolo[4,3-a]quinolin-1-amine is recognized for its potential as a selective antagonist for adenosine receptors, which are implicated in various physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of [1,2,4]triazolo[4,3-a]quinolin-1-amine typically involves several steps that may include:

  1. Formation of the Triazole Ring: This can be achieved through the reaction of 2-aminobenzylamine with appropriate reagents such as hydrazine derivatives.
  2. Cyclization: The cyclization step often employs various cyclization agents or conditions (e.g., heating or refluxing in solvents) to facilitate the formation of the triazole structure.
  3. Quinoline Integration: The quinoline moiety can be introduced via methods such as condensation reactions involving substituted anilines and appropriate carbonyl compounds.

For example, one synthetic route involves using 2-chloroquinoline as a starting material, which reacts with hydrazine to form the triazole ring followed by further modifications to yield the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula of [1,2,4]triazolo[4,3-a]quinolin-1-amine is C10H8N4C_{10}H_{8}N_{4}, with a molecular weight of approximately 188.20 g/mol. The compound features a triazole ring fused to a quinoline structure which can be represented in various structural formats such as SMILES or InChI.

  • SMILES: Cc1nnc2c(N)c(c3ccccc3)c4cc(Cl)ccc4n12
  • InChI: InChI=1S/C10H8N4/c1-7-12-13-10(11)9(6-2-3-8(7)14)5-4-6/h2-5H,11H2

This structure enables interactions with biological targets through hydrogen bonding and π-stacking interactions.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of [1,2,4]triazolo[4,3-a]quinolin-1-amine includes:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  2. Acylation Reactions: The amine can also undergo acylation to form amides.
  3. Hydrogen Bonding: The presence of nitrogen atoms allows for hydrogen bonding interactions that can influence solubility and binding affinity in biological systems.

These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study.

Mechanism of Action

Process and Data

The mechanism of action for [1,2,4]triazolo[4,3-a]quinolin-1-amine primarily involves its role as an antagonist at adenosine receptors. By binding to these receptors:

  • It inhibits adenosine's effects on cellular processes such as neurotransmission and inflammation.
  • This antagonistic action can lead to increased neuronal activity and reduced sedation effects typically associated with adenosine receptor activation.

Studies have shown that derivatives of this compound exhibit varying affinities for different adenosine receptor subtypes (A1 and A2), making them potential candidates for therapeutic applications in neurological disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of [1,2,4]triazolo[4,3-a]quinolin-1-amine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data from studies suggest that modifications to the structure can significantly impact both solubility and bioavailability.

Applications

Scientific Uses

The applications of [1,2,4]triazolo[4,3-a]quinolin-1-amine extend into several fields:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting adenosine receptors.
  2. Anticancer Research: Investigated for its potential to intercalate DNA and inhibit cancer cell proliferation.
  3. Neuroscience Studies: Used to explore mechanisms related to neurotransmission and neuroprotection.

Research continues into optimizing its efficacy and safety profile for clinical use in treating conditions such as anxiety disorders and certain types of cancer .

Properties

CAS Number

41569-09-9

Product Name

[1,2,4]Triazolo[4,3-a]quinolin-1-amine

IUPAC Name

[1,2,4]triazolo[4,3-a]quinolin-1-amine

Molecular Formula

C10H8N4

Molecular Weight

184.202

InChI

InChI=1S/C10H8N4/c11-10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H2,11,13)

InChI Key

LQUFOJZIEINWFW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.